tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
Description
Chemical Structure and Properties
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate (CAS: 1289192-03-5) is a brominated pyrimidine derivative featuring a piperidine ring substituted at the 4-position with a tert-butyl carbamate group. Its molecular formula is C₁₄H₂₁BrN₄O₂, with a molecular weight of 357.26 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, often involving palladium catalysts, as evidenced by analogous procedures in patent literature . It serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors or anticancer agents .
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWXGKUOOJQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl piperidin-4-ylcarbamate : This intermediate is commercially available or synthesized by carbamoylation of piperidin-4-amine with di-tert-butyl dicarbonate (Boc2O).
- 5-Bromopyrimidin-2-yl moiety : Typically introduced via bromination of pyrimidine derivatives or purchased as 5-bromopyrimidin-2-yl halides.
Coupling Reaction
The key step involves the formation of the C-N bond between the piperidine nitrogen and the bromopyrimidine ring. Two main approaches are reported:
Nucleophilic Aromatic Substitution (SNAr):
The nitrogen of the tert-butyl piperidin-4-ylcarbamate acts as a nucleophile, displacing a suitable leaving group (e.g., fluorine) on a 5-halopyrimidine derivative under basic conditions. For example, nucleophilic aromatic substitution of tert-butyl piperidin-4-ylcarbamate on 1-fluoro-2-nitrobenzene derivatives has been documented with subsequent reduction and cyclization steps to achieve related compounds.Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):
This method involves coupling of the tert-butyl piperidin-4-ylcarbamate with 5-bromopyrimidine derivatives using palladium catalysts, ligands, and bases under inert atmosphere. This method provides high yields and selectivity, maintaining the integrity of the tert-butyl carbamate protecting group.
Protection and Deprotection
- The tert-butyl carbamate group protects the piperidine nitrogen during reactions. Protection is typically introduced at the start or purchased as a protected intermediate.
- Deprotection of the Boc group, if necessary, is performed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine for further functionalization.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidin-4-amine + Boc2O, base (e.g., triethylamine) | Protection of piperidine amine to tert-butyl carbamate | ~90 | Standard Boc protection procedure |
| 2 | 5-Bromopyrimidin-2-yl halide + tert-butyl piperidin-4-ylcarbamate, Pd catalyst, base, solvent | Buchwald-Hartwig amination coupling | 70-85 | Pd2(dba)3 or Pd(OAc)2 with suitable ligand |
| 3 | Optional: TFA/DCM | Boc deprotection if required | 95 | Mild acidic conditions preserve other groups |
Analytical Confirmation
- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern and integrity of the carbamate group.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography: HPLC or preparative TLC used for purification and purity assessment.
Research Findings and Notes
- The nucleophilic substitution approach requires electron-deficient pyrimidine rings with good leaving groups such as fluorine for efficient substitution.
- Palladium-catalyzed cross-coupling is preferred for better control and higher yields, especially for sensitive or sterically hindered substrates.
- The tert-butyl carbamate group is stable under cross-coupling conditions but can be selectively removed under acidic conditions for further derivatization.
- Optimization of reaction temperature, solvent, and base is critical for maximizing yield and minimizing side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | tert-butyl piperidin-4-ylcarbamate, 5-fluoropyrimidine, base | Simple, no metal catalyst needed | Requires activated pyrimidine ring | 60-75 |
| Palladium-Catalyzed Cross-Coupling | tert-butyl piperidin-4-ylcarbamate, 5-bromopyrimidine, Pd catalyst, ligand, base | High yield, broad substrate scope | Requires expensive catalysts | 70-85 |
| Boc Protection/Deprotection | Boc2O, base; TFA/DCM | Protects amine functionality | Extra steps involved | ~90 (protection), 95 (deprotection) |
This comprehensive overview of the preparation methods for this compound integrates established synthetic strategies from nucleophilic aromatic substitution and palladium-catalyzed cross-coupling literature, supported by detailed reaction conditions and yields. The choice of method depends on the availability of starting materials and desired purity, with palladium-catalyzed amination offering superior control for complex derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution with amines, thiols, or alkoxides. This reaction is critical for introducing functional groups or modifying the heterocyclic core.
Example Reaction:
Substitution with piperidine derivatives under basic conditions:
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5-Bromopyrimidine derivative | Piperidine | KCO, DMF, 80°C | Piperidinyl-pyrimidine derivative | 89 |
| 5-Bromopyrimidine derivative | Benzylamine | EtN, THF, reflux | N-Benzylaminopyrimidine derivative | 78 |
Suzuki–Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids or esters, enabling aryl-aryl bond formation.
Example Reaction:
Coupling with phenylboronic acid:
| Boronic Acid | Product Structure | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyrimidine | 82 |
| 2-Naphthylboronic acid | 5-(2-Naphthyl)pyrimidine | 75 |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine amine, facilitating further functionalization.
Example Reaction:
Deprotection with trifluoroacetic acid (TFA):
| Substrate | Acid Used | Product | Yield (%) |
|---|---|---|---|
| Boc-protected derivative | HCl (4M in dioxane) | Piperidin-4-amine hydrochloride | 97 |
| Boc-protected derivative | TFA/DCM | Free amine | 98 |
Piperidine Ring Functionalization
The secondary amine on the piperidine ring undergoes alkylation, acylation, or sulfonylation to generate derivatives with varied pharmacological profiles.
Example Reaction:
Acylation with acetyl chloride:
| Electrophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | EtN, DCM, 0°C | N-Acetylpiperidine derivative | 83 |
| Benzyl chloroformate | NaOH, THF, RT | N-Cbz-piperidine derivative | 79 |
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens (e.g., iodine) via metal-halogen exchange, enhancing reactivity for subsequent cross-couplings.
Example Reaction:
Iodination using CuI and trans-1,2-diaminocyclohexane:
| Halogen Source | Product | Yield (%) |
|---|---|---|
| CuI | 5-Iodopyrimidine derivative | 68 |
Reductive Amination
The deprotected piperidine amine participates in reductive amination with aldehydes or ketones to form tertiary amines.
Example Reaction:
Reaction with formaldehyde:
| Carbonyl Compound | Product | Yield (%) |
|---|---|---|
| Formaldehyde | N-Methylpiperidine derivative | 76 |
| Cyclohexanone | N-Cyclohexylpiperidine derivative | 71 |
Key Findings and Trends
-
Substitution vs. Coupling: NAS reactions favor electron-deficient pyrimidines, while Suzuki couplings require precise control of Pd catalysts and bases .
-
Boc Deprotection Efficiency: TFA achieves near-quantitative deprotection, whereas HCl generates stable hydrochloride salts .
-
Functionalization Scope: Piperidine modifications (e.g., acylation) enhance solubility and target affinity in drug candidates .
This compound’s adaptability in cross-coupling, deprotection, and ring functionalization makes it indispensable in synthesizing complex molecules for pharmaceutical research. Experimental protocols and yields are standardized across diverse synthetic routes, ensuring reproducibility .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has gained attention due to its potential as a pharmacological agent. The presence of the bromopyrimidine moiety is significant for biological activity, as it can interact with various biological targets, including receptors and enzymes involved in disease pathways.
Case Study: TLR7/8 Antagonists
A study on polycyclic compounds, including derivatives like tert-butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate, demonstrated their effectiveness as Toll-like receptor (TLR) antagonists. These receptors are crucial in the immune response, and their modulation can lead to therapeutic benefits in autoimmune diseases and cancer .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Bromination of Pyrimidine : The starting material undergoes bromination to introduce the bromo group at the 5-position.
- Formation of Piperidine Ring : The brominated pyrimidine is reacted with an appropriate amine to form the piperidine structure.
- Carbamate Formation : The resulting piperidine derivative is treated with tert-butyl carbamate to yield the final product.
This multi-step synthesis highlights its versatility as an intermediate in creating more complex molecules .
Biological Applications
In Vitro Studies
Research has indicated that this compound can be utilized in various in vitro studies to assess its biological effects. For instance, it has been evaluated for its ability to modulate signaling pathways related to inflammation and cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| TLR Modulation | Inhibition of TLR7/8 | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cell Death Prevention | Decreased pyroptotic cell death |
Industrial Applications
In addition to its pharmaceutical relevance, this compound has potential applications in materials science. Its chemical structure allows it to be used as an intermediate for synthesizing polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Impact : Replacing pyrimidine with pyridine (as in ) reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity, which may affect target binding in drug design.
- Ring Structure : Piperazine derivatives (e.g., ) introduce an additional nitrogen atom, enhancing solubility and conformational flexibility compared to piperidine-based analogs.
- Stereochemistry : The (S)-configured methyl group in the piperazine derivative may influence chiral recognition in biological systems.
Brominated Pyridine/Pyrimidine Carbamates
Key Observations :
- Bromine Position : Bromine at pyrimidine-5 (target compound) vs. pyridine-5 () affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Pyrimidine’s electron-deficient ring accelerates such reactions compared to pyridine .
- Functional Groups : The pivalamide group in enhances metabolic stability but reduces aqueous solubility compared to the target compound’s simpler carbamate.
Solubility and Stability
- Piperazine derivatives (e.g., ) generally exhibit higher aqueous solubility due to additional nitrogen atoms, whereas tert-butyl carbamates (e.g., target compound) prioritize lipophilicity for membrane penetration.
Biological Activity
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cellular responses. This article synthesizes current research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom on the pyrimidine ring, which may influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 344.23 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound exhibits significant activity as an inhibitor of the NLRP3 inflammasome pathway. This pathway is crucial in regulating inflammatory responses, particularly in macrophages. The compound has been shown to inhibit pyroptosis and the release of interleukin-1 beta (IL-1β) in LPS/ATP-stimulated human macrophages.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce pyroptosis by inhibiting NLRP3 activation. The following table summarizes key findings from these studies:
| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 | Not reported |
These results suggest a concentration-dependent effect on both pyroptosis and IL-1β release, indicating potential therapeutic implications for inflammatory diseases.
Cytotoxicity Assessment
Cytotoxicity assays were performed to evaluate the safety profile of this compound. The compound was tested across a range of concentrations (0.1–100 µM) using the MTT assay on THP-1 cells, revealing no significant cytotoxic effects at lower concentrations, thus supporting its potential as a therapeutic agent without adverse effects on cell viability.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced inflammatory markers and improved outcomes compared to controls.
- Neuroinflammation : Research has also suggested that this compound could mitigate neuroinflammatory responses, making it a candidate for further investigation in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The presence of the bromine atom on the pyrimidine ring is believed to enhance binding affinity to target proteins involved in inflammation pathways. Modifications to the piperidine and carbamate portions of the molecule have been explored to optimize activity and reduce side effects.
Q & A
Basic: How can researchers optimize synthetic routes for tert-butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate to improve yield and purity?
Methodological Answer:
Optimization typically involves screening reaction parameters such as temperature, solvent polarity, and catalyst loading. For example:
- Coupling Reactions: Use Buchwald-Hartwig or Suzuki-Miyaura cross-coupling for introducing the bromopyrimidine moiety, adjusting equivalents of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to minimize side products .
- Boc Protection/Deprotection: Monitor reaction progress via TLC or LC-MS to ensure complete carbamate formation without over-alkylation. Anhydrous conditions (e.g., DCM with DMAP) are critical for stability .
- Purification: Employ gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol to isolate high-purity product (>95%) .
Advanced: What computational strategies can predict reaction pathways for synthesizing this compound intermediates?
Methodological Answer:
Hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are used to model transition states and energy barriers. Key steps:
- Reaction Path Search: Tools like GRRM or AFIR identify low-energy pathways for piperidine-pyrimidine coupling. For example, calculate activation energies for nucleophilic substitution at the 5-bromo position .
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize intermediates and reduce byproducts .
- Validation: Compare computed NMR shifts (¹H/¹³C) with experimental data (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) to refine models .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., piperidin-4-yl vs. piperazin-1-yl substitution) and Boc-group integrity. For example, a singlet at δ 1.36 ppm corresponds to tert-butyl protons .
- Mass Spectrometry: High-resolution LC-MS (ESI+) identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of Boc group at m/z 257) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates, particularly for piperidine ring conformations .
Advanced: How can mechanistic studies resolve contradictions in the reactivity of 5-bromopyrimidine during cross-coupling reactions?
Methodological Answer:
Contradictions often arise from competing SNAr vs. radical pathways. Strategies include:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between mechanisms .
- Trapping Experiments: Add TEMPO (a radical scavenger) to suppress radical pathways; monitor changes in product distribution via HPLC .
- DFT Calculations: Model electron density maps to identify nucleophilic attack sites (e.g., C2 vs. C4 on pyrimidine) under varying pH conditions .
Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Replace the 5-bromo group with -Cl, -I, or boronate esters (for Suzuki coupling) using intermediates like tert-butyl [1-(5-iodopyrimidin-2-yl)piperidin-4-yl]carbamate .
- Piperidine Substitution: Introduce methyl or fluoro groups at the piperidine 4-position to modulate steric and electronic effects. Use reductive amination or Mitsunobu reactions for functionalization .
- QSAR Modeling: Train models on bioactivity data (e.g., IC₅₀ values) to prioritize analogs with predicted enhanced binding to targets like kinase domains .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95) is required if airborne particulates are generated .
- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks, especially during Boc deprotection (HCl gas evolution) .
- Waste Disposal: Collect halogenated waste separately and neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can machine learning accelerate the discovery of optimal reaction conditions for derivatives of this compound?
Methodological Answer:
- Data Curation: Compile historical reaction data (solvent, catalyst, yield) into a database. Use Python libraries (e.g., RDKit) to featurize molecules (e.g., Morgan fingerprints) .
- Model Training: Apply random forest or neural networks to predict yields. For example, train on 50+ entries of Pd-catalyzed couplings to identify optimal ligand-catalyst pairs .
- Active Learning: Iteratively test model-predicted conditions (e.g., high predicted yield/low cost) and update the dataset to refine accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
